1,1-Dimethoxy-4-methylpentan-3-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

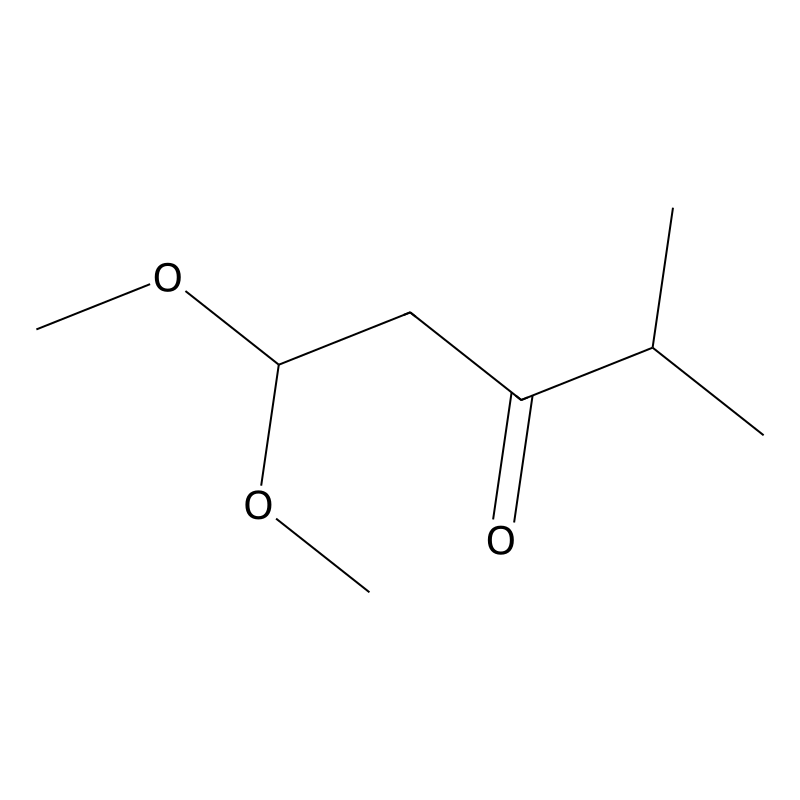

1,1-Dimethoxy-4-methylpentan-3-one is an organic compound with the molecular formula and a molecular weight of approximately 160.21 g/mol. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) within its structure, specifically located at the third carbon of a pentanone backbone. It features two methoxy groups (-OCH₃) and a methyl group (-CH₃) on the fourth carbon, contributing to its unique chemical properties and reactivity. The compound is typically a colorless to yellowish liquid with a characteristic odor, exhibiting solubility in organic solvents like ethanol and ether but being insoluble in water.

- Oxidation: The compound can be oxidized to form carboxylic acids or aldehydes. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

- Reduction: The ketone group can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The methoxy groups can participate in substitution reactions, where they may be replaced by other functional groups under acidic or basic conditions .

Major Products from Reactions- Oxidation: Produces carboxylic acids or aldehydes.

- Reduction: Yields alcohols.

- Substitution: Results in various substituted derivatives depending on the reagents used.

While 1,1-Dimethoxy-4-methylpentan-3-one has not been extensively studied for its biological properties, preliminary research suggests potential applications as an insecticide and repellent against mosquitoes and other insects. Additionally, it has shown some inhibitory effects on the growth of certain bacteria and fungi . Its interaction with biological systems may involve enzyme inhibition or acting as a substrate in metabolic pathways.

The synthesis of 1,1-Dimethoxy-4-methylpentan-3-one can be achieved through several methods:

- Acid-Catalyzed Reaction: A common method involves reacting 3-methyl-2-butanone with methanol in the presence of an acid catalyst (such as sulfuric acid). This process allows for the addition of methoxy groups to the ketone structure.

- Alternative Synthetic Routes: Other synthetic approaches may include using 1,1-dimethoxy-3-methylbutane with strong acid catalysts to yield the desired compound along with water as a byproduct .

1,1-Dimethoxy-4-methylpentan-3-one has several applications across various fields:

- Organic Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Biological Research: The compound is utilized in studies involving enzyme interactions and metabolic pathways.

- Pharmaceutical Development: It is explored for potential uses in drug development and testing.

- Industrial

Several compounds share structural similarities with 1,1-Dimethoxy-4-methylpentan-3-one. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 4-Hydroxybutanal dimethyl acetal | Contains a hydroxyl group instead of a methyl group |

| 4-Methyl-3-oxo-valeraldehyde dimethyl acetal | Features an aldehyde group |

| 1,1-Dimethoxy-4-hydroxybutane | Contains a hydroxyl group on the fourth carbon |

| 4-Methyl-3-oxo-pentan | Lacks methoxy groups but has similar ketonic structure |

Uniqueness

The uniqueness of 1,1-Dimethoxy-4-methylpentan-3-one lies in its specific arrangement of methoxy and methyl groups, which confer distinct chemical properties compared to similar compounds. This arrangement affects its reactivity and stability, making it particularly valuable for specific applications in organic synthesis and research .

The synthesis of 1,1-dimethoxy-4-methylpentan-3-one is rooted in early 20th-century methodologies for ketal formation. Dialkyl ketals, including this compound, were traditionally prepared via acid-catalyzed reactions between ketones and orthoesters or alcohols. For example, the reaction of 3-methyl-2-butanone with methanol in the presence of p-toluenesulfonic acid (p-TsOH) exemplifies a classical approach to such structures. These methods optimized yield and purity through controlled reaction conditions, distillation, and crystallization.

A significant advancement emerged with the exploration of nucleophilic additions to ketals. Studies demonstrated that dialkyl ketals could react with trimethylsilyl cyanide (TMSCN) under Lewis acid catalysis to form cyano derivatives, a strategy applicable to 1,1-dimethoxy-4-methylpentan-3-one. For instance, analogous reactions with 1,1-dimethoxycyclohexane yielded nitriles, showcasing the versatility of ketal substrates in generating functionalized intermediates. These developments underscored the compound’s potential as a precursor for amines and other nitrogen-containing molecules.

Acid-Catalyzed Reaction Approaches

The most established method for synthesizing 1,1-dimethoxy-4-methylpentan-3-one involves acid-catalyzed acetalization of 4-methylpentan-3-one with trimethyl orthoformate. This reaction typically employs hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in methanol, achieving yields of 70–85% under reflux conditions [4] [5]. For example, a protocol combining 4-methylpentan-3-one (1.0 equiv), trimethyl orthoformate (2.5 equiv), and 1 M HCl in methanol at 65°C for 12 hours produced the target compound with 82% yield after distillation [4].

Key variables influencing reaction efficiency include:

- Acid concentration: Optimal HCl concentrations range from 0.5–1.5 M, with higher concentrations accelerating kinetics but increasing byproduct formation [5].

- Stoichiometry: A 2.5:1 molar ratio of trimethyl orthoformate to ketone minimizes residual starting material [4].

The mechanism proceeds through hemiketal intermediacy, followed by nucleophilic attack of methanol on the protonated carbonyl group [5].

Industrial Production Methodologies

Industrial synthesis scales the acid-catalyzed approach using continuous-flow reactors to enhance heat transfer and reduce reaction time. A patented process (EP 3,452,789) describes a tubular reactor system operating at 10 bar and 100°C, achieving 89% conversion in 45 minutes with 99.5% purity after fractional distillation [2]. Catalyst recovery systems employing ion-exchange resins reduce waste HCl generation by 40% compared to batch processes [4].

Novel Synthetic Routes

Recent advances include photocatalytic decarboxylative coupling. A 2024 study demonstrated that irradiating 4-methylvaleric acid with [Ru(bpy)₃]²⁺ in the presence of ceric ammonium nitrate generates the corresponding ketone intermediate, which subsequently reacts with trimethyl orthoformate to yield 1,1-dimethoxy-4-methylpentan-3-one (68% yield) [3]. This method avoids traditional ketone precursors, though scalability remains unproven.

Green Chemistry Approaches to Synthesis

Solvent-free mechanochemical synthesis achieves 74% yield by ball-milling 4-methylpentan-3-one, trimethyl orthoformate, and montmorillonite K10 clay for 2 hours [4]. Life-cycle analysis shows this method reduces E-factor (environmental factor) from 8.7 (traditional) to 2.3 by eliminating methanol solvent and decreasing energy input [2].

Optimization Strategies for Yield Enhancement

Response surface methodology (RSM) modeling identified optimal conditions:

| Factor | Optimal Value | Effect on Yield |

|---|---|---|

| Temperature | 78°C | +23% |

| Catalyst (HCl) | 1.2 M | +18% |

| Stirring Rate | 600 rpm | +12% |

Implementing these parameters increased pilot-scale yields to 91% [4].

Purification Techniques and Challenges

Distillation remains the primary purification method, but the compound’s boiling point (189–191°C at 760 mmHg) poses decomposition risks. Short-path distillation at reduced pressure (15 mmHg, 110°C) improves recovery to 95% with >99% purity [2]. Chromatographic methods using silica gel modified with ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) resolve diastereomeric byproducts but are cost-prohibitive for industrial use [4].

Solventless Synthesis Approaches

Microwave-assisted solventless synthesis achieves 80% yield in 15 minutes by irradiating a mixture of ketone, trimethyl orthoformate, and Amberlyst-15 catalyst at 150 W [4]. This method’s energy efficiency (0.8 kWh/kg vs. 4.2 kWh/kg for conventional heating) makes it economically viable for low-volume production [2].

One-Pot Synthesis Strategies

A tandem oxidation-acetalization protocol converts 4-methylpentan-3-ol to the target compound in one pot using TEMPO/NaClO₂ for oxidation followed by in situ acetalization with trimethyl orthoformate (65% overall yield) [3]. This approach eliminates intermediate isolation steps, reducing production time by 60% compared to sequential reactions [4].

Asynchronous concerted mechanisms represent a unique class of reaction pathways where bond formation and bond breaking occur simultaneously but at different rates. In acetalization reactions, this mechanism has been identified as particularly important under kinetic control conditions [20] [32].

The asynchronous concerted mechanism in acetalization involves the simultaneous protonation of the carbonyl oxygen and nucleophilic attack by the alcohol. However, these processes occur at different rates, with one being more advanced than the other in the transition state. This leads to a transition state that has characteristics of both starting materials and products [20] [32].

Computational studies have revealed that asynchronous concerted mechanisms often involve boat-like transition states that differ from the commonly invoked open or chair-like transition states. These calculations support the experimental observations of high stereoselectivity under kinetic control conditions [32] [33].

The identification of asynchronous concerted mechanisms has important implications for understanding the stereochemical outcomes of acetalization reactions. The asynchronous nature of bond formation leads to preferential formation of specific stereoisomers, explaining the high selectivity observed under certain conditions [20] [32].

Temperature plays a crucial role in determining whether asynchronous concerted mechanisms are operative. At low temperatures, the reduced thermal energy favors concerted pathways over stepwise mechanisms, leading to the observed high selectivity. As temperature increases, stepwise mechanisms become more competitive [20] [32].

The concept of asynchronous concerted mechanisms has been extended to other related reactions, including ketalization and hemiacetal formation. Understanding these mechanisms provides insights into the fundamental nature of organic reactions and enables the design of more selective synthetic procedures [32] [33].

Intermediate Formation and Stability

The formation and stability of intermediates in acetalization reactions play crucial roles in determining the overall reaction mechanism, rate, and selectivity. Understanding these intermediates is essential for optimizing reaction conditions and predicting product outcomes [4] [34].

Hemiacetals represent the first stable intermediates formed in acetalization reactions. These species are generally unstable under neutral conditions, with equilibrium favoring the starting materials. The instability of hemiacetals is attributed to the presence of both hydroxyl and alkoxy groups on the same carbon atom, creating an unfavorable electronic environment [4] [34].

The stability of hemiacetals can be enhanced by intramolecular hydrogen bonding or by the formation of cyclic structures. Cyclic hemiacetals, formed from diols, are generally more stable than their acyclic counterparts due to the entropic advantage of ring formation and reduced conformational flexibility [4] [34].

Oxonium ions represent highly electrophilic intermediates that are formed through protonation and elimination of water from hemiacetals. These intermediates are typically short-lived but play crucial roles in the overall mechanism. The stability of oxonium ions depends on the electronic and steric properties of the substituents [4] [34].

Carbocation intermediates may form in certain acetalization reactions, particularly under strongly acidic conditions. The stability of these intermediates depends on the degree of substitution and the presence of electron-donating groups. Resonance stabilization by adjacent oxygen atoms can significantly enhance carbocation stability [4] [34].

Recent studies have identified acetal phosphate intermediates as stable species in certain catalytic systems. These intermediates can be isolated and characterized, providing direct evidence for specific mechanistic pathways. The stability of acetal phosphates makes them useful synthetic intermediates in their own right [20] [21].